molecular formula C11H8N2O4 B2762277 5-(1h-Pyrazol-4-yl)isophthalic acid CAS No. 1108726-74-4

5-(1h-Pyrazol-4-yl)isophthalic acid

Cat. No. B2762277
CAS RN: 1108726-74-4
M. Wt: 232.195
InChI Key: PPAVNVRCVCVWOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1h-Pyrazol-4-yl)isophthalic acid is a chemical compound with the molecular formula C11H8N2O4 . It has a molecular weight of 232.19200 .


Molecular Structure Analysis

The molecular structure of 5-(1h-Pyrazol-4-yl)isophthalic acid consists of 11 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms .


Physical And Chemical Properties Analysis

The boiling point of 5-(1h-Pyrazol-4-yl)isophthalic acid is predicted to be 645.6±55.0 °C and its density is predicted to be 1.534±0.06 g/cm3 . The pKa value is predicted to be 3.39±0.10 .

Scientific Research Applications

Metal-Organic Frameworks (MOFs) and Coordination Polymers

5-(1H-pyrazol-4-yl)isophthalic acid (abbreviated as PIP) serves as a versatile ligand in the design and synthesis of MOFs and coordination polymers. These materials exhibit remarkable porosity, tunable structures, and diverse functionalities. Researchers have explored PIP-based MOFs for applications such as gas storage, separation, and catalysis. The combination of PIP with various metal ions leads to intriguing frameworks with potential in drug delivery, sensing, and environmental remediation .

Anticancer Agents

Studies have investigated the cytotoxic activity of PIP derivatives against cancer cells. While some derivatives showed promising activity, others exhibited reasonable cytotoxic effects. Researchers are particularly interested in understanding the structure-activity relationship of PIP analogues. These investigations aim to develop novel anticancer agents with improved efficacy and reduced side effects .

Materials for Luminescent Sensors

Due to its photoluminescent properties, PIP has been incorporated into luminescent sensors. These sensors can detect specific analytes (such as metal ions or organic molecules) based on changes in luminescence intensity. Applications include environmental monitoring, food safety, and medical diagnostics.

properties

IUPAC Name

5-(1H-pyrazol-4-yl)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4/c14-10(15)7-1-6(9-4-12-13-5-9)2-8(3-7)11(16)17/h1-5H,(H,12,13)(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPAVNVRCVCVWOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1h-Pyrazol-4-yl)isophthalic acid

Synthesis routes and methods

Procedure details

Following standard cross coupling procedure described herein, dimethy 5-bromoisophthalate (623 mg, 2.3 mmol) and 4-pyrazoleboronic acid pinacol ester (443 mg, 2.3 mmol) were reacted. The resulting aqueous layer was acidified to pH 5 and extracted with EtOAc to provide 5-(1H-pyrazol-4-yl)isophthalic acid as a yellow solid.
Quantity
623 mg
Type
reactant
Reaction Step One
Quantity
443 mg
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.